molecular formula C11H20N2O3 B15270803 Piperidin-2-ylmethylmorpholine-4-carboxylate

Piperidin-2-ylmethylmorpholine-4-carboxylate

Cat. No.: B15270803
M. Wt: 228.29 g/mol
InChI Key: ZJTVLGOMPFBUJI-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethylmorpholine-4-carboxylate, often involves multi-component reactions, cyclization, and hydrogenation processes. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of acidic ionic liquids (ILs) has been reported to optimize the preparation of functionalized piperidines, providing high to excellent yields .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.

    Reduction: Reduction reactions can be carried out using phenylsilane and iron complexes as catalysts.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenylsilane, iodine(III) complexes, and gold(I) complexes. Reaction conditions often involve the use of catalysts such as iron complexes and acidic ionic liquids .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These products have significant biological and pharmacological activities .

Scientific Research Applications

Piperidin-2-ylmethylmorpholine-4-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylmorpholine-4-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-2-ylmethylmorpholine-4-carboxylate include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

piperidin-2-ylmethyl morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10/h10,12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTVLGOMPFBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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